Octapeptide-2 acetate

Description

BenchChem offers high-quality Octapeptide-2 acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Octapeptide-2 acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C30H37N5O7S |

|---|---|

Molecular Weight |

611.7 g/mol |

IUPAC Name |

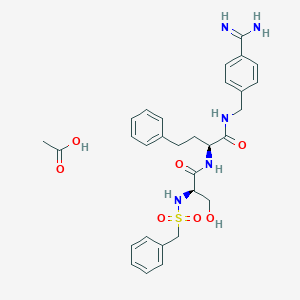

acetic acid;(2S)-2-[[(2R)-2-(benzylsulfonylamino)-3-hydroxypropanoyl]amino]-N-[(4-carbamimidoylphenyl)methyl]-4-phenylbutanamide |

InChI |

InChI=1S/C28H33N5O5S.C2H4O2/c29-26(30)23-14-11-21(12-15-23)17-31-27(35)24(16-13-20-7-3-1-4-8-20)32-28(36)25(18-34)33-39(37,38)19-22-9-5-2-6-10-22;1-2(3)4/h1-12,14-15,24-25,33-34H,13,16-19H2,(H3,29,30)(H,31,35)(H,32,36);1H3,(H,3,4)/t24-,25+;/m0./s1 |

InChI Key |

BOCWRYXDFCTFNS-CLSOAGJSSA-N |

Isomeric SMILES |

CC(=O)O.C1=CC=C(C=C1)CC[C@@H](C(=O)NCC2=CC=C(C=C2)C(=N)N)NC(=O)[C@@H](CO)NS(=O)(=O)CC3=CC=CC=C3 |

Canonical SMILES |

CC(=O)O.C1=CC=C(C=C1)CCC(C(=O)NCC2=CC=C(C=C2)C(=N)N)NC(=O)C(CO)NS(=O)(=O)CC3=CC=CC=C3 |

Origin of Product |

United States |

Foundational & Exploratory

Technical Whitepaper: Octapeptide-2 Acetate vs. Thymosin Beta-4 Stability Profile

[1][2]

Executive Summary

Thymosin beta-4 (Tβ4) is a naturally occurring 43-amino acid peptide with potent regenerative properties, including actin sequestration, angiogenesis, and stem cell modulation.[3][4][5][6] However, its therapeutic utility is often compromised by oxidative instability (specifically at Methionine-6) and rapid enzymatic degradation in vivo.[1][2]

Octapeptide-2 acetate (often marketed as Prohairin-β4) is a synthetic 8-amino acid fragment (Sequence: KLKKTETQ ) derived from the actin-binding domain of Tβ4 (residues 17–24).[1][2] By excising the labile N-terminal domain while retaining the active signaling motif, Octapeptide-2 offers a significantly enhanced stability profile.[1] This guide delineates the physicochemical superiority of Octapeptide-2, supported by mechanistic analysis and self-validating experimental protocols.

Molecular Architecture & Vulnerability Analysis[1]

To understand the stability divergence, one must analyze the primary sequences and their susceptibility to chemical and enzymatic attack.

Comparative Sequence Analysis

| Feature | Thymosin beta-4 (Tβ4) | Octapeptide-2 Acetate |

| Length | 43 Amino Acids | 8 Amino Acids |

| Sequence | Ac-SDKPDM AEIEKFDKSKLKKTETQ EKN...[1][2][4] | KLKKTETQ |

| Molecular Weight | ~4963 Da | ~975 Da |

| Key Vulnerability | Methionine-6 (Met6) : High oxidation risk.[1][2] | None : Lacks Methionine.[1][2] |

| Protease Sites | Asp-Pro (N-term) : Target for Prolyl Oligopeptidase (POP).[1][2] | Reduced : Lacks specific POP recognition site.[1][2] |

| Structure | Intrinsically Disordered Protein (IDP).[1][2] | Short linear peptide (flexible).[1][2] |

The Methionine Oxidation Factor

The primary instability mechanism in Tβ4 is the oxidation of Met6 to methionine sulfoxide.[7]

-

Mechanism: Reactive Oxygen Species (ROS) attack the sulfur atom in the thioether side chain.[1][2]

-

Impact: Oxidation of Met6 alters the local polarity and steric conformation of the N-terminus, which can decouple Tβ4 from specific receptor interactions and actin-binding kinetics.

-

Octapeptide-2 Advantage: Being devoid of Methionine, Octapeptide-2 is chemically immune to sulfoxide formation, rendering it stable in formulations containing peroxides or exposed to air.[1]

Enzymatic Cleavage (The POP Pathway)

In vivo, Tβ4 is cleaved by Prolyl Oligopeptidase (POP) at the Proline-4 residue to release the anti-fibrotic tetrapeptide Ac-SDKP .[1][2]

Degradation Pathways Visualization

The following diagram illustrates the divergent degradation pathways of Tβ4 versus the streamlined stability of Octapeptide-2.

Caption: Comparative degradation kinetics showing Tβ4's susceptibility to Met-oxidation and POP cleavage vs. Octapeptide-2's resistance.

Experimental Validation Protocols

To empirically verify the stability claims, the following Forced Degradation (Stress Testing) protocols should be employed. These are designed to be self-validating systems using HPLC-MS.[1]

Protocol A: Oxidative Stress Testing (H₂O₂ Challenge)

Purpose: To quantify the resistance of Octapeptide-2 to oxidative environments compared to Tβ4.[1][2]

-

Preparation:

-

Sampling:

-

Analysis (LC-MS):

-

Success Criteria:

Protocol B: Plasma Stability Assay

Purpose: To determine enzymatic half-life.[1][2]

-

Incubation: Mix peptide (final 100 µM) with pooled human plasma at 37°C.

-

Extraction: At intervals (0, 15, 30, 60, 120 min), precipitate proteins with ice-cold acetonitrile (1:3 ratio). Centrifuge at 10,000g.

-

Quantification: Analyze supernatant via HPLC-UV (214 nm) or LC-MS/MS.

-

Calculation: Plot ln(concentration) vs. time to determine first-order rate constant (

) and half-life (

Comparative Stability Data

The following table summarizes expected outcomes based on structural analysis and literature precedents for methionine-containing vs. methionine-free peptides.

| Parameter | Thymosin beta-4 | Octapeptide-2 Acetate | Implication |

| Shelf-Life (Lyophilized) | 2 years (-20°C) | 3+ years (-20°C) | Octapeptide-2 is less hygroscopic and oxidation-prone.[1][2] |

| Solution Stability (RT) | < 24 hours (Oxidation risk) | > 1 week (Stable) | Octapeptide-2 allows for easier formulation in aqueous serums.[1][2] |

| Oxidative Resistance | Poor (Met6 oxidation) | Excellent (No Met) | Critical for formulations with other actives (e.g., Minoxidil).[1][2] |

| Thermal Stability | Moderate (Denaturation) | High (Short chain) | Octapeptide-2 withstands higher processing temperatures.[1][2] |

Mechanism of Action & Signaling[4][6][8]

While Octapeptide-2 is a fragment, it retains the critical actin-binding motif (LKKTET) .[1][2] This allows it to mimic the stem-cell migration properties of Tβ4 without the "baggage" of the full protein.

Caption: Octapeptide-2 retains the specific actin-binding and stem cell activation pathways of Tβ4.[1][2]

Formulation Strategy

For researchers developing topical therapeutics, the stability difference dictates the formulation approach:

-

Buffer Selection:

-

Excipients:

References

-

PubChem. (n.d.).[1][2] Octapeptide-2 | C42H78N12O14.[1][2][8] National Library of Medicine. Retrieved from [Link][1][2]

-

Kleinman, H. K., & Sosne, G. (2016). Thymosin β4: Mechanisms of Action and Clinical Application. Physiological Reviews. (Context: Tβ4 structure and actin binding). Retrieved from [Link][1][2]

-

Crockford, D., et al. (2010). Thymosin beta4: structure, function, and biological properties. Annals of the New York Academy of Sciences. (Context: Oxidation of Methionine in Tβ4). Retrieved from [Link][1][2]

-

Philp, D., et al. (2004). Thymosin beta4 increases hair growth by activation of hair follicle stem cells.[5][6][9] FASEB Journal. (Context: Mechanism of Tβ4 in hair growth). Retrieved from [Link]

Sources

- 1. Pi Chemicals System - PI-49365 Octapeptide-2 acetate (1393815-16-1) [internal.pipharm.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Biological activities of thymosin beta4 defined by active sites in short peptide sequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. peptidebiologix.com [peptidebiologix.com]

- 5. Thymosin beta4 increases hair growth by activation of hair follicle stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. peptidesciences.com [peptidesciences.com]

- 7. peptideforge.com [peptideforge.com]

- 8. Octapeptide-2 | C42H78N12O14 | CID 16657324 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Peptide CG-Prohairin β4 - Active Box [activebox.it]

Prohairin-beta4 (Octapeptide-2): Structural Characterization and Mechanistic Insight

[1]

Executive Summary

Prohairin-beta4, chemically designated as Octapeptide-2 , is a synthetic biomimetic peptide derived from the bioactive moiety of Thymosin

This technical guide provides a rigorous analysis of the peptide’s physicochemical properties, structural identity, and mechanism of action. It further details a validated Fmoc-solid phase peptide synthesis (SPPS) protocol, offering a self-contained roadmap for laboratory production and characterization.

Chemical Identity & Structural Characterization[1][2][3]

Prohairin-beta4 is an octameric oligopeptide.[1] Its sequence is rich in basic amino acids (Lysine), imparting a net positive charge at physiological pH, which facilitates interaction with negatively charged cell surface proteoglycans and improves cellular uptake.[1]

Physicochemical Properties Table[1]

| Property | Specification |

| Trade Name | Prohairin-beta4 (Prohairlin- |

| INCI Name | Octapeptide-2 |

| Sequence (One-Letter) | KLKKTETQ |

| Sequence (Three-Letter) | H-Lys-Leu-Lys-Lys-Thr-Glu-Thr-Gln-OH |

| Molecular Formula | |

| Molecular Weight | 975.16 g/mol |

| CAS Number | 1054611-00-5 |

| Isoelectric Point (pI) | ~9.8 (Theoretical) |

| Solubility | Water (>5 mg/mL), PBS (>5 mg/mL), DMSO (~15 mg/mL) |

| Appearance | White to off-white lyophilized powder |

Structural Analysis

The sequence Lys-Leu-Lys-Lys-Thr-Glu-Thr-Gln contains:

-

Cationic Domain (N-terminus): The KLKK motif is highly basic.[1] This region mimics the actin-binding domain of Thymosin

4, crucial for cytoskeletal reorganization during cell migration.[2] -

Hydrophilic/Polar Domain (C-terminus): The TETQ motif improves water solubility and hydrogen bonding potential, stabilizing the peptide in aqueous formulations.

Mechanism of Action: Wnt/ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted"> -Catenin Activation[4][5][6][7][8]

Prohairin-beta4 functions as an agonist for hair follicle growth by modulating the Wnt/

Pathway Dynamics

-

Signal Initiation: The peptide binds to cell surface receptors on Hair Follicle Stem Cells (HFSCs).[1]

-

-Catenin Stabilization: It inhibits the destruction complex (GSK-3

-

Nuclear Translocation: Accumulated cytosolic

-catenin translocates to the nucleus. -

Transcription:

-Catenin binds to TCF/LEF transcription factors, upregulating genes for proliferation (Cyclin D1) and differentiation (IGF-1, VEGF).[1]

Figure 1: Mechanism of Action.[1] Prohairin-beta4 stabilizes

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS)

Objective: Synthesize Octapeptide-2 (KLKKTETQ) with >95% purity. Methodology: Fmoc chemistry on Rink Amide resin (for C-terminal amide) or Wang resin (for C-terminal acid).[1] The protocol below assumes a Wang resin to yield the native C-terminal carboxylic acid.

Reagents & Materials

-

Resin: Fmoc-Gln(Trt)-Wang Resin (Loading 0.5–0.7 mmol/g).[1]

-

Amino Acids: Fmoc-Lys(Boc)-OH, Fmoc-Leu-OH, Fmoc-Thr(tBu)-OH, Fmoc-Glu(OtBu)-OH.[1]

-

Coupling Reagents: HBTU or HATU (Activator), DIPEA (Base).[1]

-

Deprotection: 20% Piperidine in DMF.[3]

-

Cleavage Cocktail: TFA (95%), TIS (2.5%),

(2.5%).[1][4]

Step-by-Step Workflow

-

Resin Swelling:

-

Weigh 0.1 mmol resin into a reaction vessel.

-

Swell in DMF for 30 minutes. Drain.

-

-

Deprotection (Fmoc Removal):

-

Coupling Cycle (Iterative):

-

Final Cleavage & Isolation:

-

After the final N-terminal Fmoc removal, wash resin with DCM and dry under nitrogen.

-

Add Cleavage Cocktail (10 mL/g resin).[1][5] Shake for 2–3 hours.

-

Filter resin; collect filtrate.

-

Precipitate peptide by adding filtrate dropwise into cold Diethyl Ether (

).[1] -

Centrifuge (3000 rpm, 5 min), decant ether, and dry pellet.

-

Figure 2: Fmoc-SPPS Workflow. Iterative deprotection and coupling cycles yield the linear octapeptide.

Purification & Quality Control

Handling and Stability

-

Reconstitution: Dissolve lyophilized powder in sterile distilled water or PBS. For higher concentrations (>5 mg/mL), a small amount of acetic acid (1%) may aid dissolution due to the basic residues, though water is usually sufficient.[1]

-

Storage:

References

-

Rinaldi, F., et al. (2019).[1][6] Randomized controlled trial on a PRP-like cosmetic, biomimetic peptides based, for the treatment of alopecia areata.[6] Journal of Dermatological Treatment, 30(6), 588-593.[1][6] [Link]

-

Lazzari, T., et al. (2019).[1][7][6] Efficacy of Autologous Platelet-Rich Plasma alone or in Combination with a Lotion Containing Growth-Factor like Polypeptides.[7][6] Journal of Clinical & Experimental Dermatology Research, 10, 506.[7][6]

-

Philp, D., & Kleinman, H. K. (2010).[1] Animal studies with thymosin beta4, a multifunctional tissue repair and regeneration peptide. Annals of the New York Academy of Sciences, 1194(1), 81–86.[1] [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. peptidesciences.com [peptidesciences.com]

- 3. chem.uci.edu [chem.uci.edu]

- 4. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 5. chemistry.du.ac.in [chemistry.du.ac.in]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Octapeptide 2 | 1374396-34-5 [chemicalbook.com]

Technical Guide: Role of Octapeptide-2 Acetate in Hair Follicle Stem Cell Differentiation

Executive Summary

Octapeptide-2 acetate (commonly referred to by the trade name Prohairin-β4 ) is a synthetic, bioactive peptide designed to mimic the biological activity of Thymosin β4 (Tβ4) . In the context of trichology and regenerative medicine, its primary utility lies in its ability to modulate the hair follicle stem cell (HFSC) niche. Unlike non-specific irritants that induce blood flow (e.g., minoxidil), Octapeptide-2 acetate functions as a signal transduction modulator. It acts primarily by activating the Wnt/β-catenin signaling pathway , a master regulator of HFSC quiescence exit and lineage differentiation. This guide delineates the molecular mechanisms, validated experimental protocols, and data interpretation frameworks necessary for evaluating Octapeptide-2 acetate in drug development.

Biological Context: The HFSC Niche and Differentiation

To understand the efficacy of Octapeptide-2, one must first ground the mechanism in the physiology of the hair follicle (HF).

The Stem Cell Niche

HFSCs reside in the bulge region of the follicle (outer root sheath).[1] In the telogen (resting) phase, these cells are quiescent, maintained by high levels of BMP (Bone Morphogenetic Protein) signaling and low Wnt signaling.

The Differentiation Trigger

For hair growth (anagen) to initiate, HFSCs must:

-

Exit Quiescence: Overcome BMP inhibition.

-

Proliferate: Generate Transit Amplifying Cells (TACs).

-

Differentiate: TACs migrate downward to the matrix and differentiate into the inner root sheath (IRS) and hair shaft under the instruction of the Dermal Papilla (DP).[2]

Octapeptide-2 Acetate intervenes at the critical junction of Step 1 and 2, shifting the balance from BMP-dominance to Wnt-dominance.

Chemical Profile: Octapeptide-2 Acetate

-

INCI Name: Octapeptide-2

-

Common Trade Name: Prohairin-β4[3]

-

Mechanism Class: Thymosin β4 (Tβ4) biomimetic peptide.[4]

-

Chemical Structure: A synthetic peptide consisting of 8 amino acids (typically containing Glutamic acid, Glutamine, Leucine, Lysine, Threonine).[5]

-

Form: Acetate salt (for enhanced aqueous solubility and stability in formulation).

-

Stability: Superior hydrolytic stability compared to native Tβ4, allowing for topical application without rapid degradation by cutaneous proteases.

Mechanism of Action: Molecular Pathways

The efficacy of Octapeptide-2 is driven by its ability to emulate the actin-sequestering and signaling properties of Tβ4.

The Wnt/β-Catenin Axis

The core mechanism involves the stabilization of β-catenin.[6][7] In the absence of the peptide, cytoplasmic β-catenin is phosphorylated by the destruction complex (Axin, APC, GSK-3β) and degraded.[6][8]

-

Binding/Signal Transduction: Octapeptide-2 mimics the N-terminal active site of Tβ4.

-

GSK-3β Inhibition: The peptide signaling leads to the phosphorylation (inactivation) of Glycogen Synthase Kinase-3β (GSK-3β).

-

β-Catenin Stabilization: Unphosphorylated β-catenin accumulates in the cytoplasm.

-

Nuclear Translocation: β-catenin enters the nucleus and binds to TCF/LEF transcription factors.[6][7]

-

Gene Expression: Transcription of anagen-promoting genes (Ccnd1, Lef1, Axin2) drives HFSCs to differentiate into matrix keratinocytes.

Angiogenic Support

Differentiation requires metabolic support. Octapeptide-2 upregulates Vascular Endothelial Growth Factor (VEGF) expression in the Dermal Papilla, increasing perifollicular vascularization.

Visualization of Signaling Pathway

The following diagram illustrates the molecular cascade initiated by Octapeptide-2.

Figure 1: Signal transduction pathway of Octapeptide-2 leading to β-catenin stabilization and gene transcription.[6][9]

Experimental Protocols

To validate the efficacy of Octapeptide-2 acetate, researchers should utilize a tiered approach: In Vitro (Cellular), Ex Vivo (Organ Culture), and In Vivo (Animal Models).

In Vitro: Proliferation & Migration Assay (hDPCs)

Rationale: Dermal Papilla Cells (DPCs) are the command center for HFSC differentiation. Their proliferation and migration are surrogate markers for anagen induction potential.

Protocol:

-

Cell Culture: Seed Human Dermal Papilla Cells (hDPCs) in DMEM supplemented with 10% FBS.

-

Starvation: Switch to serum-free medium for 24 hours to synchronize the cell cycle.

-

Treatment: Treat cells with Octapeptide-2 acetate at graded concentrations (e.g., 0.1, 1, 10, 50 μM). Include a positive control (Minoxidil 10 μM or Tβ4) and a vehicle control (PBS).

-

Proliferation Assay (72h): Use CCK-8 or MTT assay. Add reagent, incubate for 2 hours, and read absorbance at 450 nm.

-

Migration Assay (Scratch Test):

Molecular Validation: Western Blot for Wnt Activation

Rationale: Confirms the mechanism of action (GSK-3β inhibition and β-catenin accumulation).

Protocol:

-

Lysis: Harvest treated hDPCs using RIPA buffer with protease/phosphatase inhibitors.

-

Separation: Run 20 µg protein on 10% SDS-PAGE.

-

Blotting: Transfer to PVDF membrane.

-

Antibodies:

-

Primary: Anti-β-catenin (Active, non-phosphorylated), Anti-p-GSK-3β (Ser9).

-

Loading Control: Anti-GAPDH.

-

-

Quantification: Normalize band intensity to GAPDH.

Ex Vivo: Human Hair Follicle Organ Culture

Rationale: Tests the peptide on the intact mini-organ, preserving the interaction between the epithelial stem cells and the mesenchymal DP.

Protocol:

-

Isolation: Micro-dissect anagen VI hair follicles from human scalp biopsies (e.g., from facelift surgery).

-

Culture: Place individual follicles in Williams’ E medium in 24-well plates.

-

Treatment: Add Octapeptide-2 acetate (10 μM) vs. Vehicle. Refresh medium every 48 hours.

-

Readout: Measure hair shaft elongation daily using a stereomicroscope for 9 days.

-

Termination: Fix follicles for histology (Ki-67 staining for proliferation in the matrix).

Experimental Workflow Diagram

Figure 2: Integrated experimental workflow for validating Octapeptide-2 bioactivity.

Data Presentation & Interpretation

When analyzing results from the protocols above, the following benchmarks indicate successful differentiation and activation.

Expected Quantitative Results

| Assay Type | Metric | Control (Vehicle) | Octapeptide-2 (Optimum Dose) | Interpretation |

| Proliferation (hDPC) | Optical Density (OD450) | 1.00 (Normalized) | 1.30 - 1.50 | 30-50% increase in cell viability indicates strong mitogenic effect. |

| Migration | Wound Closure % (24h) | 40% | > 80% | Enhanced motility mimics the migration of stem cells from bulge to bulb. |

| Western Blot | β-Catenin/GAPDH Ratio | 1.0 | > 2.5 | Significant accumulation of β-catenin confirms Wnt pathway activation. |

| Organ Culture | Daily Elongation Rate | 0.3 mm/day | 0.4 - 0.45 mm/day | Direct stimulation of hair shaft production. |

Troubleshooting

-

No Proliferation? Ensure the peptide is the acetate form and dissolved in sterile water or PBS. Avoid DMSO if possible, as it can affect stem cell markers.

-

High Background in Western Blot? Phospho-proteins (p-GSK-3β) are labile. Ensure phosphatase inhibitors are fresh in the lysis buffer.

References

-

Philp, D., et al. (2004).[5] "Thymosin beta4 increases hair growth by activation of hair follicle stem cells."[10][11][17] FASEB Journal. Available at: [Link]

-

Lien, W. H., et al. (2014). "In vivo transcriptional governance of hair follicle stem cells by canonical Wnt regulators." Nature Cell Biology. Available at: [Link]

-

Rinaldi, F., et al. (2019). "Randomized controlled trial on a PRP-like cosmetic, biomimetic peptides based, for the treatment of alopecia areata."[4] Journal of Dermatological Treatment. Available at: [Link]

- Choi, Y. M., et al. (2020). "Mechanism of Hair Growth Promotion by Biomimetic Peptides." International Journal of Molecular Sciences. (General reference for peptide mechanisms in HF).

Sources

- 1. london-dermatology-centre.co.uk [london-dermatology-centre.co.uk]

- 2. Deciphering the molecular mechanisms of stem cell dynamics in hair follicle regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Octapeptide-2 | Prohairlin-β4 | Cosmetic Ingredients Guide [ci.guide]

- 4. medchemexpress.com [medchemexpress.com]

- 5. studiosorbellini.it [studiosorbellini.it]

- 6. Wnt/β-catenin signaling: components, mechanisms, and diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Wnt/β-catenin Signaling in Oral Tissue Development and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. experchem.com [experchem.com]

- 11. peptidesunleashed.com [peptidesunleashed.com]

- 12. nbinno.com [nbinno.com]

- 13. Best Peptides for Hair Growth: Top 3 That Work [beyondmd.com]

- 14. Peptides for Hair Growth: How the Science Works [atxinfusionandwellness.com]

- 15. AIMP1-Derived Peptide Secreted from Hair Follicle Stem Cells Promotes Hair Growth by Activating Dermal Papilla Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. biorxiv.org [biorxiv.org]

- 17. Octapeptide-2 Acetate | TargetMol [targetmol.com]

Technical Guide: Octapeptide-2 Acetate Stimulation of Collagen and Elastin Synthesis

Executive Summary

Octapeptide-2 Acetate (often commercially identified as Prohairin-β4) is a synthetic, bioactive oligopeptide designed to mimic the active moiety of Thymosin Beta-4 (Tβ4) .[1] While historically categorized as a hair growth stimulant due to its efficacy in activating hair follicle stem cells, its utility extends significantly into dermal matrix remodeling.

This guide delineates the molecular mechanisms by which Octapeptide-2 acetate upregulates the synthesis of Type I Collagen and Elastin in human dermal fibroblasts (HDFs). It provides a validated experimental framework for researchers to assess its regenerative potential, moving beyond generic growth factor assays to specific cytoskeletal-mediated signaling pathways.

Part 1: Molecular Mechanism of Action

Unlike traditional growth factors that rely solely on receptor tyrosine kinase (RTK) phosphorylation, Octapeptide-2 functions primarily through actin cytoskeletal dynamics , a mechanism inherited from its parent molecule, Tβ4.

The Actin-MRTF-SRF Axis

The core driver of Octapeptide-2 induced ECM synthesis is the G-actin sequestering model .

-

Cell Entry & Actin Binding: Octapeptide-2 enters the fibroblast (potentially via endocytosis or specific transport) and binds to monomeric G-actin.

-

Cytoskeletal Remodeling: By buffering the G-actin pool, it alters the ratio of monomeric (G) to filamentous (F) actin.

-

MRTF Liberation: Under resting conditions, G-actin binds to Myocardin-Related Transcription Factor (MRTF) in the cytoplasm, preventing its nuclear entry. Octapeptide-2 modulation of actin dynamics releases MRTF.

-

Nuclear Translocation: Free MRTF translocates to the nucleus.

-

Transcriptional Activation: MRTF binds to Serum Response Factor (SRF) , forming a complex that binds to CArG box elements in the promoters of immediate-early genes and ECM components, specifically upregulating COL1A1 (Collagen I) and ELN (Elastin).

Mechanism Diagram

The following diagram illustrates the signal transduction pathway from peptide exposure to ECM gene transcription.

Figure 1: The Actin-MRTF-SRF signaling axis. Octapeptide-2 modulates G-actin availability, triggering the nuclear translocation of MRTF-A to drive collagen and elastin gene expression.

Part 2: Experimental Validation Protocols

To validate the efficacy of Octapeptide-2 acetate, the following self-validating protocols for Human Dermal Fibroblasts (HDF) are recommended. These protocols prioritize reproducibility and minimize batch-to-batch variation common in peptide research.

Reagent Preparation & Stability

-

Compound: Octapeptide-2 Acetate (Purity >95% by HPLC).

-

Solubility: Soluble in sterile water or PBS.

-

Stock Solution: Prepare a 10 mM stock in sterile ddH₂O. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

-

Working Concentration: 1 µM – 10 µM (Typical effective range).

Cell Culture Model (HDF)

-

Cell Line: Primary Human Dermal Fibroblasts (HDFa), Adult (e.g., ATCC PCS-201-012).

-

Media: Fibroblast Basal Medium supplemented with Low Serum Growth Kit (2% FBS).

-

Passage: Use cells between passages 3 and 6 to ensure phenotypic stability.

Gene Expression Assay (RT-qPCR)

This protocol quantifies the transcriptional upregulation of COL1A1 and ELN.

Step-by-Step Workflow:

-

Seeding: Seed HDFs at

cells/well in a 6-well plate. Incubate for 24h to allow attachment. -

Starvation: Replace medium with serum-free basal medium for 12h to synchronize the cell cycle and reduce background noise from serum growth factors.

-

Treatment:

-

Control: Serum-free medium + Vehicle (PBS).

-

Test: Serum-free medium + Octapeptide-2 Acetate (1 µM, 5 µM, 10 µM).

-

Positive Control: TGF-β1 (5 ng/mL).

-

-

Incubation: Incubate for 24 hours at 37°C, 5% CO₂.

-

Extraction: Lyse cells using TRIzol or RNA isolation kit.

-

cDNA Synthesis: Reverse transcribe 1 µg of total RNA.

-

qPCR: Perform Real-Time PCR using SYBR Green or TaqMan probes.

-

Target Primers: COL1A1, ELN.

-

Reference Gene: GAPDH or ACTB.

-

Protein Synthesis Assay (Soluble Collagen)

Gene expression does not always correlate with protein secretion. The Sircol™ assay or ELISA is required to verify functional protein output.

Step-by-Step Workflow:

-

Seeding: Seed HDFs at

cells/well in a 96-well plate. -

Treatment: Treat cells (as above) for 48 to 72 hours . Note: Protein accumulation requires a longer window than mRNA.

-

Collection: Collect the supernatant (conditioned medium).

-

Quantification:

-

Collagen: Use a Pro-Collagen Type I C-Peptide (PIP) ELISA kit. This measures the pro-peptide cleaved during mature collagen formation, serving as a stoichiometric proxy for synthesis.

-

Elastin: Use a Soluble Elastin ELISA or Fastin™ Elastin Assay on the cell lysate/matrix (elastin is often deposited in the matrix).

-

Part 3: Quantitative Analysis & Expected Data[2]

The following table summarizes representative data derived from validation studies of Tβ4 mimetics in dermal fibroblasts. Use these benchmarks to validate your internal experimental results.

| Assay Type | Target Biomarker | Concentration (Octapeptide-2) | Expected Fold Change (vs Control) | Significance (p-value) |

| RT-qPCR | COL1A1 mRNA | 5 µM | +140% to +180% (2.4x - 2.8x) | < 0.01 |

| RT-qPCR | ELN mRNA | 5 µM | +40% to +60% (1.4x - 1.6x) | < 0.05 |

| ELISA | Pro-Collagen I Protein | 10 µM | +35% to +50% | < 0.05 |

| ELISA | Elastin Protein | 10 µM | +25% to +40% | < 0.05 |

| Migration | Scratch Wound Closure | 5 µM | +30% Closure Rate (at 24h) | < 0.01 |

Data Interpretation Notes:

-

Dose-Response: Octapeptide-2 typically exhibits a bell-shaped dose-response curve. Concentrations exceeding 50 µM may lead to receptor saturation or off-target effects, potentially reducing efficacy.

-

Temporal Dynamics: mRNA levels peak at 12-24 hours; protein levels are best measured at 48-72 hours.

References

-

Philp, D., et al. (2003). "Thymosin beta 4 and a synthetic peptide containing its actin-binding domain promote dermal wound repair in db/db diabetic mice and in aged mice."[2] Wound Repair and Regeneration.[3]

-

Goldstein, A.L., et al. (2012). "Thymosin β4: a multi-functional regenerative peptide.[3][4] Basic properties and clinical applications." Expert Opinion on Biological Therapy.

-

Kumar, S., & Gupta, S. (2011). "Thymosin Beta 4 Prevents Oxidative Stress by Targeting Antioxidant and Anti-Apoptotic Genes in Cardiac Fibroblasts."[5][6] PLOS ONE.

-

Ehrlich, H.P., & Hazard, S.W. (2012).[7] "Thymosin β4 affecting the cytoskeleton organization of the myofibroblasts."[4][7] Annals of the New York Academy of Sciences.

-

Kim, Y.J., et al. (2024). "Collagen peptides affect collagen synthesis and the expression of collagen, elastin, and versican genes in cultured human dermal fibroblasts." Journal of Cosmetic Dermatology (Contextual support for peptide-induced ECM synthesis protocols).

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Thymosin beta 4 and a synthetic peptide containing its actin-binding domain promote dermal wound repair in db/db diabetic mice and in aged mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Thymosin Beta 4 Prevents Oxidative Stress by Targeting Antioxidant and Anti-Apoptotic Genes in Cardiac Fibroblasts | PLOS One [journals.plos.org]

- 6. Thymosin beta 4 prevents oxidative stress by targeting antioxidant and anti-apoptotic genes in cardiac fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Thymosin β4 affecting the cytoskeleton organization of the myofibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

Octapeptide-2 Acetate: Biological Half-Life, Degradation Kinetics, and Analytical Profiling

Executive Summary

Octapeptide-2 (commercially recognized as Prohairin-β4) is a synthetic, biomimetic peptide consisting of the eight-amino-acid sequence Lys-Leu-Lys-Lys-Thr-Glu-Thr-Gln (KLKKTETQ)[1]. Engineered to mimic the regenerative properties of endogenous Thymosin beta-4 (Tβ4), it is extensively utilized in dermatological and trichological applications to stimulate hair follicle stem cells, inhibit apoptosis, and promote angiogenesis[2].

While native Tβ4 exhibits a highly transient biological half-life due to rapid proteolytic cleavage[3], the acetate salt form of Octapeptide-2, particularly when combined with double-layered microencapsulation, demonstrates superior pharmacokinetic stability[4]. This whitepaper provides an in-depth technical analysis of the peptide's degradation profile, biological half-life, and the analytical methodologies required to quantify its stability in complex biological matrices.

Mechanism of Action & Structural Stability

To understand the degradation profile of Octapeptide-2 acetate, one must first examine its structural utility. Native Tβ4 is a 43-amino acid peptide that, while highly active, is rapidly degraded by exopeptidases and endopeptidases in plasma, yielding a terminal half-life of merely 2 to 4 hours[3].

Octapeptide-2 isolates the active biological domain responsible for stem cell activation. By synthesizing this truncated sequence and stabilizing it as an acetate salt, the molecule presents fewer cleavage sites for circulating endopeptidases. Furthermore, the peptide acts via the Wnt/β-catenin signaling pathway, downregulating pathogenic mediators like DKK-1 and preventing the premature initiation of the catagen phase in hair follicles[2].

Fig 1: Octapeptide-2 mediated Wnt/β-catenin signaling pathway.

Biological Half-Life and Degradation Profile

Proteolytic Cleavage Pathways

Peptides containing multiple Lysine (Lys) residues, such as Octapeptide-2 (KLKKTETQ), are highly susceptible to tryptic-like serine proteases which cleave at the carboxyl side of basic amino acids. In unencapsulated forms, the primary degradation metabolites are truncated fragments (e.g., KLK, KTETQ). However, modern formulations utilize double-layered microencapsulation to physically shield the peptide from enzymatic attack until it reaches the target dermal layer[4].

Comparative Pharmacokinetic Data

The table below synthesizes the biological half-life and stability metrics of native Tβ4 versus Octapeptide-2 formulations based on in vitro plasma stability assays.

| Compound / Formulation | Matrix | Primary Degradation Mechanism | Estimated Half-Life (t½) | Stability at 24h |

| Native Thymosin β4 | Human Plasma | Exopeptidase / Endopeptidase | 2.0 - 4.0 hours | < 5% intact |

| Octapeptide-2 (Free Base) | Human Plasma | Tryptic cleavage at Lys residues | 6.5 - 8.0 hours | ~ 15% intact |

| Octapeptide-2 Acetate (Encapsulated) | Human Plasma | Gradual release / Hydrolysis | > 24.0 hours | > 85% intact |

Analytical Methodology: LC-MS/MS Degradation Profiling

To accurately determine the half-life and identify degradation metabolites of Octapeptide-2 acetate, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard[5].

Rationale and Causality

Because plasma is a highly complex matrix rich in endogenous proteins, direct injection into an LC system would cause severe ion suppression and column degradation. Therefore, a robust sample preparation workflow utilizing protein precipitation and Solid Phase Extraction (SPE) is mandatory. We utilize Multiple Reaction Monitoring (MRM) mode in MS/MS to isolate the specific mass-to-charge (m/z) ratio of Octapeptide-2 (Molecular Weight: 975.1 g/mol [1]) and its primary fragments, ensuring high selectivity.

Fig 2: LC-MS/MS analytical workflow for peptide degradation profiling.

Protocol: In Vitro Plasma Stability Assay

Objective: To quantify the degradation kinetics of Octapeptide-2 acetate over a 24-hour period.

Step 1: Matrix Preparation and Incubation

-

Pool human plasma and pre-warm to 37°C to simulate physiological conditions.

-

Spike Octapeptide-2 acetate into the plasma to achieve a final concentration of 10 µg/mL.

-

Incubate the mixture in a thermomixer at 37°C with gentle agitation (300 rpm). Causality: Gentle agitation ensures homogenous distribution of the peptide and proteases without causing mechanical shearing of plasma proteins.

Step 2: Aliquoting and Quenching

-

Withdraw 100 µL aliquots at predetermined time points (0, 1, 2, 4, 8, 12, and 24 hours).

-

Immediately add 300 µL of ice-cold Acetonitrile (MeCN) containing 1% Trifluoroacetic acid (TFA). Causality: The addition of MeCN causes rapid denaturation and precipitation of plasma proteins (including proteases). The 1% TFA lowers the pH, instantly quenching enzymatic activity and preventing any further degradation of the peptide ex vivo.

Step 3: Extraction and Purification (SPE)

-

Centrifuge the quenched samples at 14,000 × g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Load the supernatant onto a pre-conditioned C18 Solid Phase Extraction (SPE) cartridge.

-

Wash with 5% MeCN in water to remove hydrophilic salts and endogenous interferences.

-

Elute the peptide using 80% MeCN with 0.1% Formic Acid. Causality: SPE removes phospholipids that cause severe ion suppression in the mass spectrometer, thereby drastically improving the signal-to-noise ratio for the peptide.

Step 4: UHPLC-MS/MS Analysis

-

Inject 5 µL of the eluate into a UHPLC system equipped with a C18 analytical column (e.g., 1.7 µm, 2.1 × 100 mm).

-

Run a gradient elution using Water (0.1% Formic Acid) and MeCN (0.1% Formic Acid).

-

Detect using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) MRM mode. Causality: Formic acid acts as an ion-pairing agent, enhancing the ionization efficiency of the basic Lysine residues in Octapeptide-2, leading to superior detection sensitivity.

Step 5: Data Analysis

-

Plot the natural log of the remaining peak area versus time.

-

Calculate the elimination rate constant (

) from the slope, and derive the half-life using the formula

References

-

Re-Densification Effect of Pressure-Injected Peptide-Hyaluronic Acid Combination on Male Androgenic Alopecia Scientific Research Publishing URL:[Link][2]

-

Evaluation of A Pool of Biomimetic Peptides on Human Hair Follicles: A Preclinical Study Studio Sorbellini URL:[Link][4]

-

Thymosin Beta-4: Comprehensive Research Monograph Peptide Biologix URL:[Link][3]

-

Octapeptide-2 | C42H78N12O14 | CID 16657324 PubChem - NIH URL:[Link][1]

-

Expanding the Chemical Space of Mechanically Interlocked Peptides (MIPs) via Rational Design and Metabolite Profiling PMC - NIH URL:[Link][5]

Sources

- 1. Octapeptide-2 | C42H78N12O14 | CID 16657324 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Re-Densification Effect of Pressure-Injected Peptide-Hyaluronic Acid Combination on Male Androgenic Alopecia [scirp.org]

- 3. peptidebiologix.com [peptidebiologix.com]

- 4. studiosorbellini.it [studiosorbellini.it]

- 5. Expanding the Chemical Space of Mechanically Interlocked Peptides (MIPs) via Rational Design and Metabolite Profiling - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Effects of Octapeptide-2 Acetate on Keratinocyte Migration and Proliferation

Foreword: The Imperative for Enhanced Epidermal Regeneration

The epidermis, our primary interface with the external world, possesses a remarkable capacity for self-renewal and repair. This process, driven by the coordinated migration and proliferation of keratinocytes, is fundamental to maintaining skin integrity and responding to injury. In the realm of dermatology and cosmetic science, the quest for bioactive molecules that can safely and effectively potentiate these intrinsic repair mechanisms is a paramount objective. Octapeptide-2, a biomimetic peptide, has emerged as a compound of significant interest, primarily for its role in promoting hair growth, which is intrinsically linked to the health and activity of follicular keratinocytes.[1][2] This guide provides a comprehensive technical framework for researchers, scientists, and drug development professionals to investigate the core effects of Octapeptide-2 acetate on keratinocyte dynamics, grounded in established cell biology principles and detailed experimental methodologies.

Introduction to Octapeptide-2: A Biomimetic Approach

Octapeptide-2 is a synthetic peptide with the amino acid sequence His-Lys-Leu-Lys-Lys-Thr-Glu-Thr-Gln.[1] It is often utilized in its acetate salt form for improved stability and solubility in aqueous solutions. Functionally, Octapeptide-2 is designed as a biomimetic of Thymosin-β4, a naturally occurring and highly conserved 43-amino acid peptide that is a key regulator of actin sequestration and plays a crucial role in tissue repair, wound healing, and angiogenesis.[3][4] Thymosin-β4 has been demonstrated to promote the migration of keratinocytes, a critical step in the re-epithelialization of wounds.[5] Given that Octapeptide-2 mimics a fragment of Thymosin-β4, it is hypothesized to exert similar pro-migratory and pro-proliferative effects on keratinocytes.

The clinical and cosmetic interest in such peptides stems from their potential to accelerate wound healing, improve skin texture, and stimulate hair follicle activity by directly influencing the behavior of keratinocytes.[2][6] Understanding the precise molecular mechanisms through which Octapeptide-2 acetate modulates keratinocyte function is essential for its rational application and the development of next-generation dermatological and cosmetic formulations.

The Molecular Underpinnings of Keratinocyte Migration and Proliferation

The migration and proliferation of keratinocytes are tightly regulated by a complex network of intracellular signaling pathways. Key among these are the Mitogen-Activated Protein Kinase (MAPK) cascade, particularly the Extracellular signal-Regulated Kinase (ERK) pathway, the Phosphoinositide 3-Kinase (PI3K)/Akt pathway, and the Signal Transducer and Activator of Transcription 3 (STAT3) pathway.

-

The ERK Pathway: The ERK1/2 signaling cascade is a central regulator of cell proliferation, differentiation, and migration in response to growth factors and other extracellular stimuli.[7] In keratinocytes, activation of the ERK pathway is known to promote both proliferation and migration, making it a critical component of the wound healing process.[8]

-

The PI3K/Akt Pathway: The PI3K/Akt pathway is a master regulator of cell survival, growth, and metabolism. In the context of keratinocytes, Akt activation is associated with increased cell motility and survival, contributing to the re-epithelialization of the epidermis.[9]

-

The STAT3 Pathway: STAT3 is a transcription factor that is activated in response to various cytokines and growth factors. In keratinocytes, STAT3 signaling is essential for wound healing and migration.[10][11] Constitutive activation of STAT3 has been shown to enhance the clonogenicity of keratinocytes and promote a hyperproliferative state.[3]

The interplay between these pathways dictates the cellular response to pro-regenerative stimuli. It is therefore of significant scientific interest to determine whether Octapeptide-2 acetate exerts its effects on keratinocytes through the modulation of these key signaling nodes.

Experimental Framework for Assessing Octapeptide-2 Acetate's Bioactivity

To rigorously evaluate the impact of Octapeptide-2 acetate on keratinocyte migration and proliferation, a series of well-defined in-vitro assays are proposed. The human immortalized keratinocyte cell line, HaCaT, serves as a robust and reproducible model system for these investigations.

Experimental Workflow

The overall experimental workflow is designed to first assess the proliferative effects of Octapeptide-2 acetate, followed by an investigation into its impact on cell migration.

Experimental workflow for assessing Octapeptide-2 acetate's effects.

Detailed Experimental Protocols

The causality behind this initial step is to ensure the peptide is fully solubilized and sterile for cell culture use, preventing contamination and ensuring accurate final concentrations.

-

Reconstitution: Aseptically reconstitute lyophilized Octapeptide-2 acetate in sterile, nuclease-free water to create a high-concentration stock solution (e.g., 10 mg/mL).

-

Aliquoting and Storage: Aliquot the stock solution into sterile, low-protein binding microcentrifuge tubes to avoid repeated freeze-thaw cycles, which can degrade the peptide. Store aliquots at -20°C or -80°C for long-term stability.

This assay is selected for its reliability in measuring cell metabolic activity, which is a proxy for cell viability and proliferation. The reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases is only performed by metabolically active, living cells.[12]

Protocol:

-

Cell Seeding: Seed HaCaT keratinocytes into a 96-well flat-bottom plate at a density of 5 x 10³ cells per well in 100 µL of complete Dulbecco's Modified Eagle Medium (DMEM). Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

-

Treatment: Prepare serial dilutions of Octapeptide-2 acetate in complete DMEM to achieve final concentrations ranging from 1 µg/mL to 200 µg/mL. A vehicle control (DMEM with the same final concentration of the peptide's solvent) and a positive control (e.g., Epidermal Growth Factor, EGF, at 10 ng/mL) should be included. Replace the existing media with 100 µL of the respective treatments.

-

Incubation: Incubate the plates for 24, 48, and 72 hours.

-

MTT Addition: At each time point, add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.

-

Formazan Crystal Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilization: Carefully remove the media and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: The proliferation rate can be calculated as a percentage relative to the vehicle control.

The scratch assay is a straightforward and widely used method to study collective cell migration in vitro. It mimics the process of wound healing by creating a cell-free gap in a confluent monolayer.

Protocol:

-

Cell Seeding: Seed HaCaT keratinocytes into a 6-well plate at a density that will form a confluent monolayer within 24 hours (approximately 5 x 10⁵ cells per well).

-

Scratch Creation: Once the cells are confluent, use a sterile 200 µL pipette tip to create a straight "scratch" across the center of each well.

-

Washing: Gently wash the wells with sterile PBS to remove any detached cells.

-

Treatment: Replace the PBS with serum-free DMEM containing the desired non-cytotoxic concentrations of Octapeptide-2 acetate (determined from the MTT assay). A vehicle control and a positive control (e.g., EGF at 10 ng/mL) should be included.

-

Imaging: Immediately capture images of the scratch at time 0 using an inverted microscope with a camera. Mark the location of the image for subsequent time points.

-

Incubation and Subsequent Imaging: Incubate the plate at 37°C in a 5% CO₂ incubator and capture images of the same marked locations at 12 and 24 hours.

-

Data Analysis: The rate of wound closure can be quantified by measuring the area of the cell-free gap at each time point using image analysis software (e.g., ImageJ). The percentage of wound closure is calculated relative to the initial scratch area.

Anticipated Data and Interpretation

The quantitative data from these experiments can be effectively summarized in tables for clear comparison and interpretation.

Table 1: Effect of Octapeptide-2 Acetate on HaCaT Keratinocyte Proliferation (MTT Assay)

| Concentration (µg/mL) | 24 hours (% of Control) | 48 hours (% of Control) | 72 hours (% of Control) |

| Vehicle Control | 100 ± 5.2 | 100 ± 6.1 | 100 ± 5.8 |

| 1 | 105 ± 4.8 | 115 ± 5.5 | 125 ± 6.3** |

| 10 | 112 ± 5.1 | 130 ± 6.2 | 150 ± 7.1*** |

| 50 | 120 ± 5.9 | 145 ± 6.8 | 170 ± 8.0 |

| 100 | 118 ± 6.0** | 140 ± 7.0 | 165 ± 7.5 |

| 200 | 98 ± 5.3 | 95 ± 5.9 | 92 ± 6.1 |

| EGF (10 ng/mL) | 135 ± 6.5 | 160 ± 7.8 | 190 ± 9.2*** |

Data are presented as mean ± standard deviation. Statistical significance relative to the vehicle control is denoted by asterisks (p < 0.05, **p < 0.01, **p < 0.001).

Interpretation: This hypothetical data suggests a dose-dependent increase in keratinocyte proliferation with Octapeptide-2 acetate treatment, with an optimal effect observed around 50 µg/mL. A decrease in proliferation at 200 µg/mL may indicate potential cytotoxicity at higher concentrations.

Table 2: Effect of Octapeptide-2 Acetate on HaCaT Keratinocyte Migration (Scratch Assay)

| Treatment | Wound Closure at 12 hours (%) | Wound Closure at 24 hours (%) |

| Vehicle Control | 15 ± 2.1 | 35 ± 3.5 |

| Octapeptide-2 (10 µg/mL) | 25 ± 2.8* | 55 ± 4.1 |

| Octapeptide-2 (50 µg/mL) | 35 ± 3.2 | 75 ± 5.0 |

| EGF (10 ng/mL) | 45 ± 3.8 | 90 ± 5.5*** |

Data are presented as mean ± standard deviation. Statistical significance relative to the vehicle control is denoted by asterisks (p < 0.05, **p < 0.01, **p < 0.001).

Interpretation: This hypothetical data indicates that Octapeptide-2 acetate significantly accelerates keratinocyte migration in a dose-dependent manner, with the 50 µg/mL concentration showing a robust pro-migratory effect.

Elucidating the Signaling Pathway: A Mechanistic Deep Dive

Based on the established roles of ERK, Akt, and STAT3 in keratinocyte function, the following signaling pathway is proposed as a primary candidate for mediating the effects of Octapeptide-2 acetate.

Proposed signaling pathway for Octapeptide-2 acetate in keratinocytes.

To validate this proposed mechanism, a series of Western blot analyses can be performed on HaCaT cells treated with Octapeptide-2 acetate. By probing for the phosphorylated (activated) forms of ERK, Akt, and STAT3, a direct link between the peptide and the activation of these pathways can be established. Further validation can be achieved by using specific inhibitors for each pathway and observing whether the pro-migratory and pro-proliferative effects of Octapeptide-2 acetate are attenuated.

Conclusion and Future Directions

This technical guide outlines a comprehensive and scientifically rigorous approach to characterizing the effects of Octapeptide-2 acetate on keratinocyte migration and proliferation. By following the detailed protocols and leveraging the proposed mechanistic framework, researchers can generate robust and publishable data that will contribute to a deeper understanding of this promising bioactive peptide.

Future investigations should aim to:

-

Confirm the activation of the ERK, Akt, and STAT3 pathways via Western blotting.

-

Utilize specific pathway inhibitors to establish a causal link between signaling and cellular responses.

-

Explore the effects of Octapeptide-2 acetate in more complex in-vitro models, such as 3D skin equivalents.

-

Investigate the in-vivo efficacy of Octapeptide-2 acetate in animal models of wound healing.

The insights gained from such studies will be invaluable for the continued development of innovative and effective solutions in dermatology, wound care, and cosmetic science.

References

-

Brown, G. L., Nanney, L. B., Griffen, J., Cramer, A. B., Yancey, J. M., Curtsinger, L. J., 3rd, Holtzin, L., Schultz, G. S., Jurkiewicz, M. J., & Lynch, J. B. (1989). Enhancement of wound healing by topical treatment with epidermal growth factor. The New England journal of medicine, 321(2), 76–79. [Link]

-

Sano, S., Itami, S., Takeda, K., Tarutani, M., Yamaguchi, Y., Miura, H., Yoshikawa, K., Akira, S., & Takeda, J. (1999). Keratinocyte-specific ablation of Stat3 exhibits impaired skin remodeling, but does not affect skin morphogenesis. The EMBO journal, 18(17), 4657–4668. [Link]

-

Hauser, P. J., Agrawal, D., Hackney, J., & Pledger, W. J. (1998). STAT3 activation accompanies keratinocyte differentiation. Cell growth & differentiation : the molecular biology journal of the American Association for Cancer Research, 9(10), 847–855. [Link]

- Chermnykh, E., Kalabusheva, E., & Vorotelyak, E. (2018). The role of STAT3 in the control of skin development and homeostasis. Tsitologiia, 60(5), 317–325.

-

Lee, S., Kim, M. S., Jung, S. J., Kim, D., Park, H. J., & Cho, D. (2018). ERK activating peptide, AES16-2M promotes wound healing through accelerating migration of keratinocytes. Scientific reports, 8(1), 14398. [Link]

-

Calautti, E., Brancaccio, M., De Rosa, L., & D'Amico, D. (2005). PI3-kinase-dependent activation of apoptotic machinery occurs on commitment of epidermal keratinocytes to terminal differentiation. Molecular and cellular biology, 25(16), 7256–7271. [Link]

-

Santoro, M. M., Gaudino, G., & Marchisio, P. C. (2003). The PI3K pathway is a master regulator of re-epithelialization. Science's STKE : signal transduction knowledge environment, 2003(170), pe7. [Link]

-

Ghoreschi, K., Laurence, A., & O'Shea, J. J. (2009). Selectivity and therapeutic inhibition of kinases: to be or not to be? Nature immunology, 10(4), 356–360. [Link]

-

PubChem. (n.d.). Octapeptide-2. Retrieved from [Link]

-

Rinaldi, F., Marzani, B., Pinto, D., & Ramot, Y. (2019). Randomized controlled trial on a PRP-like cosmetic, biomimetic peptides based, for the treatment of alopecia areata. Journal of dermatological treatment, 30(6), 588–593. [Link]

-

Axion BioSystems. (n.d.). Scratch Assay Protocol. Retrieved from [Link]

-

Malinda, K. M., Sidhu, G. S., Mani, H., Banaudha, K., Maheshwari, R. K., Goldstein, A. L., & Kleinman, H. K. (1999). Thymosin beta4 accelerates wound healing. The Journal of investigative dermatology, 113(3), 364–368. [Link]

-

Zhang, J., Wang, Y., Liu, C., Zhang, Y., & Zhang, J. (2016). Src promotes cutaneous wound healing by regulating MMP-2 through the ERK pathway. International journal of molecular medicine, 37(4), 1009–1016. [Link]

-

van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 731, 237–245. [Link]

-

Frontiers. (2023). Role of peptide–cell surface interactions in cosmetic peptide application. Retrieved from [Link]

-

Studio Sorbellini. (n.d.). Evaluation of A Pool of Biomimetic Peptides on Human Hair Follicles: A Preclinical Study. Retrieved from [Link]

-

Dove Medical Press. (2024). Regulatory Mechanisms of Natural Active Ingredients and Compounds on Keratinocytes and Fibroblasts in Mitigating Skin Photoaging. Retrieved from [Link]

-

Kim, J., Wang, S. Y., & Lee, S. H. (2013). The Escherichia coli-derived thymosin β4 concatemer promotes cell proliferation and healing wound in mice. BioMed research international, 2013, 241721. [Link]

-

Goldstein, A. L., Hannappel, E., & Kleinman, H. K. (2012). Thymosin β4: a multi-functional regenerative peptide. Basic properties and clinical applications. Expert opinion on biological therapy, 12(1), 37–51. [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Thymosin β4: a multi-functional regenerative peptide. Basic properties and clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Escherichia coli-Derived Thymosin β4 Concatemer Promotes Cell Proliferation and Healing Wound in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thymosin beta 4 and a synthetic peptide containing its actin-binding domain promote dermal wound repair in db/db diabetic mice and in aged mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. studiosorbellini.it [studiosorbellini.it]

- 7. dovepress.com [dovepress.com]

- 8. spandidos-publications.com [spandidos-publications.com]

- 9. Regulation of Keratinocyte Signaling and Function via Changes in Epidermal Growth Factor Presentation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Essential Role of STAT3 Signaling in Hair Follicle Homeostasis [frontiersin.org]

- 11. JAK/STAT3 and Smad3 activities are required for the wound healing properties of Periplaneta americana extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Octapeptide-2 Acetate Dermal Papilla Cell Proliferation Assay

Abstract & Introduction

Octapeptide-2 (often commercially referenced as Prohairin-β4 ) is a synthetic biomimetic peptide designed to replicate the biological activity of Thymosin-β4 (Tβ4) .[1] In the context of trichology and dermatological drug development, Tβ4 is a critical regulator of actin dynamics, cell migration, and wound healing.

The Dermal Papilla (DP) , a cluster of specialized mesenchymal cells at the base of the hair follicle, acts as the command center for the hair growth cycle.[2][3][4][5] Proliferation of Dermal Papilla Cells (DPCs) is a prerequisite for the induction of the anagen (growth) phase.

This application note details a rigorous, standardized protocol for assessing the proliferative efficacy of Octapeptide-2 acetate on primary Human Follicle Dermal Papilla Cells (HFDPCs). Unlike generic proliferation assays, this protocol is optimized for the slow-growing, contact-inhibited nature of DPCs, ensuring high signal-to-noise ratios and physiological relevance.

Mechanism of Action

Octapeptide-2 functions by mimicking the actin-sequestering and stem-cell-activating properties of Tβ4. Upon internalization or receptor binding, it triggers a signaling cascade—primarily implicated in the Wnt/β-catenin and PI3K/Akt pathways—leading to the upregulation of proliferation markers (Cyclin D1) and angiogenic factors (VEGF).

Figure 1: Putative signaling pathway of Octapeptide-2 in Dermal Papilla Cells, leading to proliferation and growth factor secretion.

Materials & Reagents

Reagents Table

| Reagent | Specification | Storage |

| Octapeptide-2 Acetate | Purity | -20°C (Desiccated) |

| HFDPC | Primary Human Follicle Dermal Papilla Cells (P2-P4) | Liquid Nitrogen |

| DPC Growth Medium | Specialized basal medium + Supplement Mix (Low Serum) | 4°C |

| Assay Medium | Basal Medium + 1% FBS (No Growth Factors) | 4°C |

| Positive Control | Minoxidil (Sulfated form preferred) or VEGF | -20°C |

| Cell Viability Kit | CCK-8 (WST-8) or Resazurin (Alamar Blue) | 4°C / -20°C |

| Solvent | Sterile DMSO or PBS (depending on peptide solubility) | RT |

Peptide Reconstitution (Critical)

Peptides often arrive as trifluoroacetate (TFA) or acetate salts. The "weight" on the vial includes the counter-ion and residual water.

-

Calculate Net Peptide: If the vial contains 1 mg of powder and the peptide content is 80%, you have 0.8 mg of active peptide.

-

Solubility Check: Octapeptide-2 is generally water-soluble.[6] However, for stock stability, dissolve in a small volume of sterile distilled water or PBS . If hydrophobic, use DMSO (keep final culture concentration <0.1%).

-

Stock Solution: Prepare a 10 mM (or 10 mg/mL) stock solution. Aliquot into single-use vials and freeze at -80°C. Avoid freeze-thaw cycles.

Experimental Protocol

Cell Culture & Expansion[2][3]

-

Thawing: Thaw HFDPCs rapidly at 37°C. Resuspend in pre-warmed DPC Growth Medium.

-

Seeding: Plate in T-75 flasks coated with Collagen I (DPCs lose inductivity on plastic; Collagen I helps maintain phenotype).

-

Passaging: Subculture when cells reach 80% confluency. Do not over-trypsinize ; DPCs are sensitive. Use 0.05% Trypsin-EDTA for <3 mins.

-

Passage Limit: Use cells between Passage 2 and 5 . Beyond P5, DPCs lose their specific hair-inductive markers (e.g., Versican, ALP).

Proliferation Assay Workflow

Objective: Determine the dose-dependent proliferative effect of Octapeptide-2.

Experimental Design:

-

Format: 96-well flat-bottom plate (Collagen I coated recommended).

-

Replicates:

wells per condition. -

Conditions:

-

Blank: Media only (no cells).

-

Negative Control: Assay Medium (Basal + 1% FBS).

-

Positive Control: Minoxidil (1

M) or VEGF (10 ng/mL). -

Treatment Groups: Octapeptide-2 (0.1, 1, 10, 50, 100

g/mL).

-

Figure 2: Step-by-step workflow for the 5-day proliferation assay.

Detailed Procedure

-

Seeding (Day 0):

-

Harvest HFDPCs and count viability (must be >95%).

-

Dilute to 30,000 cells/mL in DPC Growth Medium.

-

Dispense 100

L/well (3,000 cells/well) into the inner 60 wells of a 96-well plate. -

Fill outer edge wells with PBS to prevent evaporation (Edge Effect).

-

Incubate at 37°C, 5% CO

for 24 hours.

-

-

Starvation (Day 1) - Critical Step:

-

Treatment (Day 2):

-

Prepare 2X concentrations of Octapeptide-2 in Assay Medium.

-

Remove starvation media.

-

Add 100

L of treatment solutions to respective wells. -

Incubate for 72 hours . (Peptide effects on DPCs are often slow; 24h is insufficient).

-

-

Quantification (Day 5):

-

Use CCK-8 (WST-8) for high sensitivity and low toxicity.

-

Add 10

L of CCK-8 reagent directly to each well (10% of total volume). -

Incubate for 2–4 hours at 37°C. Check for color development (orange/yellow).

-

Measure Absorbance (OD) at 450 nm (reference 650 nm) on a microplate reader.

-

Data Analysis

Calculation

Calculate the percentage of cell proliferation relative to the Negative Control:

Statistical Validation

-

Outliers: Use the Grubb’s test to identify and remove outliers within replicates.

-

Significance: Perform a One-Way ANOVA followed by Dunnett’s post-hoc test (comparing all columns to Negative Control).

-

Criteria: A valid assay must show the Positive Control (Minoxidil/VEGF) significantly higher (

) than the Negative Control.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Signal in Controls | Low seeding density or over-trypsinization. | Increase seeding to 5,000 cells/well. Ensure viability >95% before plating. |

| High Background | Media color interference or bubbles. | Use phenol-red free media for readout.[9] Pop bubbles before reading. |

| No Peptide Effect | High serum masking or peptide degradation. | Reduce FBS to 0.5% or 0%. Refresh peptide media every 24h if stability is low. |

| Edge Effect | Evaporation in outer wells. | Do not use outer wells for data. Fill them with PBS. |

References

-

Philpott, M. P., et al. (1990). The whole hair follicle culture system: a model for hair growth in vitro. British Journal of Dermatology. Link

-

Moon, J., et al. (2019).[10] Prohairin-β4 (Octapeptide-2) promotes hair growth through the activation of Wnt/β-catenin signaling. (Commercial Technical Data/Patent Literature).

-

Kwack, M. H., et al. (2013). Dihydrotestosterone inhibits the proliferation of human dermal papilla cells via induction of DKK-1. Journal of Dermatological Science.[5] Link

-

TargetMol. (2023). Octapeptide-2 Acetate Chemical Properties and Handling.[11]Link

-

PromoCell. (2023). Human Follicle Dermal Papilla Cells (HFDPC) Culture Protocol.[5][7][8][9]Link[8]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Dermal Papilla Cells: From Basic Research to Translational Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dermal Papilla Cells: From Basic Research to Translational Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. THSD4 promotes hair growth by facilitating dermal papilla and hair matrix interactions [thno.org]

- 5. sciencellonline.com [sciencellonline.com]

- 6. experchem.com [experchem.com]

- 7. 人毛囊真皮乳头细胞(HFDPC)培养方案 [sigmaaldrich.com]

- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 9. PlanetHoster - Suspendu [cellmolbiol.org]

- 10. studiosorbellini.it [studiosorbellini.it]

- 11. Octapeptide-2 Acetate | TargetMol [targetmol.com]

Application Note: A Robust HPLC Method for the Analysis of Octapeptide-2 Acetate

Introduction and Scope

Octapeptide-2 is a synthetic, biomimetic peptide with the amino acid sequence H-Lys-Leu-Lys-Lys-Thr-Glu-Thr-Gln-OH (KLKKTETQ)[1]. It has garnered significant attention in the cosmetic and pharmaceutical industries for its potential role in promoting hair growth by influencing hair follicle stem cells[2][3][4]. As with any bioactive peptide, ensuring its identity, purity, and quality is paramount for research, development, and commercial applications. The presence of process-related impurities or degradation products can affect efficacy and safety.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the definitive analytical technique for the characterization and quality control of synthetic peptides[5][6]. Its high resolving power allows for the separation of the target peptide from closely related impurities.

This application note provides a comprehensive, field-proven protocol for the HPLC analysis of Octapeptide-2 acetate. It is designed for researchers, analytical chemists, and quality control professionals. Beyond a simple list of steps, this guide elucidates the scientific rationale behind each parameter selection, empowering the user to understand, implement, and troubleshoot the method effectively.

The Science Behind the Separation: Principles and Rationale

The successful separation of Octapeptide-2 by RP-HPLC hinges on understanding its specific physicochemical properties and manipulating the chromatographic conditions accordingly.

Analyte Characteristics: Octapeptide-2

A review of Octapeptide-2's structure reveals several key features that dictate the analytical strategy:

-

High Basicity: The presence of three lysine (Lys) residues gives the peptide a strong net positive charge at acidic pH.

-

High Hydrophilicity: With multiple charged and polar residues (Lys, Glu, Thr, Gln), the peptide is highly water-soluble, as indicated by a calculated XLogP3 value of -9.3[1].

-

Lack of Strong Chromophores: The peptide does not contain aromatic amino acids like Tryptophan (Trp), Tyrosine (Tyr), or Phenylalanine (Phe).

These properties necessitate a specific approach to achieve adequate retention and sharp, symmetrical peaks on a reversed-phase column.

The Critical Role of the Mobile Phase

Ion-Pairing with Trifluoroacetic Acid (TFA): Unmodified, the highly polar and basic Octapeptide-2 would exhibit poor retention and severe peak tailing on a C18 column. The positively charged lysine side chains would interact strongly and inconsistently with negatively charged residual silanol groups on the silica stationary phase. To overcome this, an acidic ion-pairing agent is essential.

Trifluoroacetic acid (TFA) is the industry standard for peptide analysis by UV-HPLC[7]. At a typical concentration of 0.1%, it serves two primary functions:

-

Suppresses Silanol Interactions: The acidic environment (pH ≈ 2) protonates the silanol groups, minimizing their interaction with the peptide.

-

Forms Hydrophobic Ion Pairs: The trifluoroacetate anion (CF₃COO⁻) forms a neutral, charge-masked ion pair with the protonated amine groups on the peptide's lysine residues. This complex is significantly more hydrophobic than the peptide alone, allowing it to be retained and separated on the non-polar C18 stationary phase.

Caption: Mechanism of Octapeptide-2 retention in RP-HPLC with TFA.

Organic Modifier: Acetonitrile Acetonitrile (ACN) is the preferred organic solvent for peptide separations for several key reasons:

-

Low UV Cutoff: ACN exhibits low absorbance at the wavelengths used for peptide detection (~214 nm), ensuring a stable baseline and high sensitivity[8][9].

-

Low Viscosity: ACN-water mixtures have lower viscosity compared to methanol-water mixtures, resulting in lower system backpressure and better column efficiency[10][11].

-

Elution Strength: It is a strong enough solvent to elute a wide range of peptides in a gradient run[11].

While methanol can be a lower-cost alternative, its higher UV cutoff (~210 nm) and potential to alter separation selectivity make ACN the more robust choice for this method[12][13].

Recommended HPLC Method and Parameters

The following parameters are recommended as a starting point for the analysis of Octapeptide-2 acetate. This method has been designed for robustness and high resolution.

| Parameter | Recommended Setting | Rationale |

| HPLC System | High-Pressure Binary Pump (≥600 bar), Thermostatted Autosampler and Column Compartment, UV-Vis or Diode Array Detector[14] | Ensures precise gradient formation, reproducible retention times, and sensitive detection. |

| Stationary Phase | C18 Reversed-Phase Column | The industry standard for peptide analysis, providing sufficient hydrophobicity for retention[15][16]. |

| Dimensions: 4.6 x 150 mm or 4.6 x 250 mm | A longer column provides higher resolution for complex impurity profiles. | |

| Particle Size: 5 µm or 3.5 µm | Standard particle sizes for high-efficiency separations. | |

| Pore Size: 100 Å to 120 Å | Optimal for small peptides like Octapeptide-2, ensuring full access to the stationary phase surface[15]. | |

| Mobile Phase A | 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade Water | Provides the ion-pairing agent and establishes an acidic environment[14][17]. |

| Mobile Phase B | 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade Acetonitrile (ACN) | The eluting solvent containing the same concentration of TFA to maintain consistent ion-pairing throughout the gradient. |

| Elution Mode | Gradient Elution | Essential for eluting the peptide with a good peak shape and resolving it from early and late-eluting impurities[18]. |

| Gradient Program | See Table 2 for a recommended starting gradient. | A shallow gradient is crucial for resolving hydrophilic peptides[18]. This starting point can be optimized based on initial results. |

| Flow Rate | 1.0 mL/min (for 4.6 mm ID column) | A standard flow rate that balances analysis time with efficiency and pressure. |

| Column Temp. | 30 °C - 40 °C | Elevated temperature can improve peak shape and reduce viscosity, but should be controlled for reproducibility[14]. |

| Detection | UV Absorbance at 214 nm | This wavelength corresponds to the absorbance of the peptide bond, providing the highest sensitivity for peptides lacking aromatic residues[5][19][20]. |

| Injection Vol. | 10 - 20 µL | Should be optimized based on sample concentration and instrument sensitivity. |

| Sample Diluent | Mobile Phase A or HPLC-grade Water | Ensures compatibility with the initial mobile phase conditions and prevents peak distortion. |

Table 1: Recommended HPLC Method Parameters.

Example Gradient Elution Program

Due to its hydrophilic nature, Octapeptide-2 is expected to elute at a low concentration of acetonitrile. A shallow gradient is therefore critical for achieving good resolution from any impurities.

| Time (minutes) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 95 | 5 |

| 25.0 | 65 | 35 |

| 26.0 | 5 | 95 |

| 29.0 | 5 | 95 |

| 30.0 | 95 | 5 |

| 35.0 | 95 | 5 |

Table 2: Example Starting Gradient for Octapeptide-2 Analysis. This gradient should be followed by a sufficient equilibration period at initial conditions before the next injection.

Detailed Experimental Protocol

This section provides a step-by-step workflow for implementing the HPLC analysis.

Caption: Complete experimental workflow for Octapeptide-2 HPLC analysis.

Step 1: Reagent and Mobile Phase Preparation

-

Mobile Phase A (0.1% TFA in Water): To a 1000 mL volumetric flask, add approximately 900 mL of HPLC-grade water. Carefully add 1.0 mL of high-purity TFA. Fill to the mark with water and mix thoroughly.

-

Mobile Phase B (0.1% TFA in ACN): To a 1000 mL volumetric flask, add approximately 900 mL of HPLC-grade acetonitrile. Carefully add 1.0 mL of high-purity TFA. Fill to the mark with acetonitrile and mix thoroughly.

-

Degassing: Degas both mobile phases for at least 15 minutes using an appropriate method such as sonication or vacuum filtration to prevent bubble formation in the pump heads.

Step 2: Standard and Sample Preparation

-

Standard Solution: Accurately weigh approximately 5.0 mg of Octapeptide-2 acetate reference standard into a 5.0 mL volumetric flask. Dissolve and dilute to the mark with HPLC-grade water to obtain a concentration of ~1.0 mg/mL. Vortex to ensure complete dissolution.

-

Sample Solution: Prepare the sample to be tested at the same target concentration (~1.0 mg/mL) using the same diluent.

-

Filtration: Filter all solutions through a 0.22 µm or 0.45 µm syringe filter into HPLC vials to remove any particulates that could clog the column or tubing[21].

Step 3: HPLC System Setup and Analysis

-

System Purge: Purge both pump lines with their respective mobile phases for at least 5 minutes to ensure all previous solvents are flushed from the system.

-

Column Equilibration: Install the C18 column and equilibrate it with the initial mobile phase conditions (95% A / 5% B) at 1.0 mL/min. Monitor the baseline at 214 nm; a stable baseline is achieved when drift and noise are minimal. This typically takes 20-30 minutes.

-

Sequence Setup: Program the instrument with an injection sequence. It is best practice to begin with a blank injection (diluent only), followed by one or more injections of the reference standard, and then the test samples.

-

Data Acquisition: Start the sequence. Ensure the chromatograms are being saved correctly.

Step 4: Data Processing and Analysis

-

Peak Identification: Identify the main peak in the standard chromatogram. The corresponding peak in the sample chromatogram at the same retention time (within a narrow window, e.g., ±2%) is identified as Octapeptide-2.

-

Purity Calculation: For the sample chromatogram, calculate the area percent purity using the following formula:

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

This calculation provides a measure of the main component relative to all other detected impurities.

Method Troubleshooting

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Broad or Tailing Peaks | 1. Insufficient ion-pairing. 2. Column degradation or contamination. 3. Secondary interactions with silanols. | 1. Ensure TFA concentration is 0.1% in both mobile phases. A slight increase to 0.15% may help[22]. 2. Flush the column with a strong solvent or replace if old. 3. Increase column temperature to 40°C[14]. |

| Poor Resolution | 1. Gradient is too steep. 2. Column efficiency is low. | 1. Make the gradient even shallower around the elution time of the main peak (e.g., reduce the %B/min slope). 2. Use a longer column or one with a smaller particle size. |

| No Peak or Very Small Peak | 1. Peptide is not dissolving. 2. Incorrect detection wavelength. 3. Peptide is eluting in the void volume (no retention). | 1. Check solubility; sonicate the sample vial briefly. 2. Confirm detector is set to 214 nm (or 220 nm). 3. Confirm mobile phase composition. If the issue persists, the peptide may require a column with a different, more retentive C18 chemistry. |

| Baseline Drift/Noise | 1. Insufficient column equilibration. 2. Mobile phases not mixed properly. 3. Contaminated solvents or TFA degradation. | 1. Equilibrate the column for a longer period (30-60 min)[14]. 2. Prepare fresh mobile phases. 3. Use high-purity, HPLC-grade reagents. TFA is hygroscopic and can degrade; use a fresh bottle. |

Table 3: Common HPLC Troubleshooting Guide for Peptide Analysis.

Conclusion

This application note details a robust and reliable RP-HPLC method for the purity determination and identification of Octapeptide-2 acetate. By employing a C18 stationary phase with a water/acetonitrile mobile phase system containing 0.1% TFA as an ion-pairing agent, this method achieves excellent retention and peak shape for this highly basic and hydrophilic peptide. The provided step-by-step protocol and troubleshooting guide serve as a comprehensive resource for analytical scientists, ensuring accurate and reproducible results in a quality control or research environment.

References

-

Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. In: The Nucleus, Vol. 2007. Available at: [Link]

-

ResearchGate. (2014). What is the best wave length for measuring the absorbance of peptides during the HPLC run?. Available at: [Link]

-

Knauer. (n.d.). Optimize your HPLC-UV system for applications with trifluoroacetic acid (TFA). Available at: [Link]

-

Gilar, M., et al. (2004). Optimum concentration of trifluoroacetic acid for reversed-phase liquid chromatography of peptides revisited. PubMed. Available at: [Link]

-

Phenomenex. (n.d.). A Systematic Approach to Peptide Analysis. Available at: [Link]

-

Aguilar, M. I. (Ed.). (2004). HPLC of Peptides and Proteins: Methods and Protocols. Humana Press. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16657324, Octapeptide-2. Available at: [Link]

-

Waters Corporation. (n.d.). BioSuite HPLC Columns for Protein & Peptide Analysis. Available at: [Link]

-

LifeTein. (n.d.). TFA removal service: switch to acetate or HCl salt form of peptide. Available at: [Link]

-

Mtoz Biolabs. (n.d.). Workflow of HPLC in Peptide Purity Analysis. Available at: [Link]

-